molecular formula C21H24N2O4 B11153391 N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11153391
M. Wt: 368.4 g/mol
InChI Key: RRZUUCLCBYBWQN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Substitution Reactions: The 3,4-dimethoxybenzyl group and the 2-methoxyethyl group are introduced through substitution reactions, often using reagents like alkyl halides and appropriate catalysts.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-1H-indole-3-carboxamide
  • N-(3,4-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-indole-3-carboxamide

Uniqueness

N-(3,4-dimethoxybenzyl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is unique due to the presence of both the 3,4-dimethoxybenzyl group and the 2-methoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-25-11-10-23-14-17(16-6-4-5-7-18(16)23)21(24)22-13-15-8-9-19(26-2)20(12-15)27-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,22,24)

InChI Key

RRZUUCLCBYBWQN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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